molecular formula C8H7BrN2S B2721797 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole CAS No. 1042767-99-6

3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

Cat. No.: B2721797
CAS No.: 1042767-99-6
M. Wt: 243.12
InChI Key: UGKOTLIWHZZSPK-UHFFFAOYSA-N
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Description

3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromothiophene and a methyl group

Future Directions

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This makes them a center of attention for researchers aiming to design novel strategies to reach more efficient materials for electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly catalysts to improve yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKOTLIWHZZSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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